N6-(3-Pyridinylcarbonyl)-L-lysine

Description

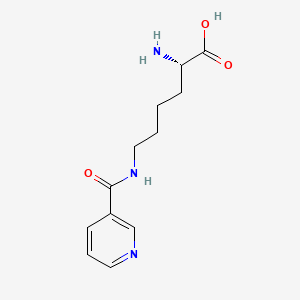

N⁶-(3-Pyridinylcarbonyl)-L-lysine is a synthetic lysine derivative featuring a 3-pyridinylcarbonyl group attached to the ε-amino group of lysine.

Properties

CAS No. |

20584-80-9 |

|---|---|

Molecular Formula |

C12H17N3O3 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid |

InChI |

InChI=1S/C12H17N3O3/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18)/t10-/m0/s1 |

InChI Key |

GPGQRQZBZHOSJY-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-Pyridinylcarbonyl)-L-lysine typically involves the acylation of L-lysine with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N6-(3-Pyridinylcarbonyl)-L-lysine can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyridine ring.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N6-(3-Pyridinylcarbonyl)-L-lysine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-(3-Pyridinylcarbonyl)-L-lysine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed comparison of N⁶-(3-Pyridinylcarbonyl)-L-lysine with key analogs, focusing on structural features, biological roles, and research findings.

2.1. N⁶-(1-Iminoethyl)-L-lysine (L-NIL)

- Structure: Features a 1-iminoethyl group at the N⁶ position.

- Function: A potent inhibitor of inducible nitric oxide synthase (iNOS), reducing nitric oxide (NO) production in inflammatory models.

- Research Findings: In diabetic rat hearts, L-NIL improved left ventricular developed pressure (LVDP) and contractility (dP/dt), indicating cardioprotective effects . Demonstrated 50–80% inhibition of NO production at 20 μM in macrophage assays, with minimal cytotoxicity .

- Key Difference: The 3-pyridinylcarbonyl group in the target compound may alter binding kinetics or selectivity compared to L-NIL’s iminoethyl group.

2.2. N⁶-[(Benzyloxy)carbonyl]-L-lysine

- Structure : Contains a benzyloxycarbonyl (Cbz) protecting group.

- Research Findings :

- Key Difference : The Cbz group is bulkier and more hydrophobic than the pyridinylcarbonyl group, which may limit cell permeability or enzymatic interactions.

2.3. N⁶-(Hydrazinoiminomethyl)-L-lysine

- Structure: Includes a hydrazinoiminomethyl substituent.

- Function: Inhibits NO formation by targeting nitric oxide synthases (NOS).

- Research Findings: Patented as a selective inhibitor of biological NO production, with activity in hypertension and inflammation models .

- Key Difference: The hydrazino group may enhance metal chelation or redox activity compared to the pyridine ring.

2.4. N⁶-Lipoyl-L-lysine

- Structure : Features a lipoyl group (a sulfur-containing cofactor).

- Function : Critical for enzyme complexes like pyruvate dehydrogenase in energy metabolism.

- Research Findings :

- Key Difference : The lipoyl group’s redox-active disulfide contrasts with the pyridinylcarbonyl’s aromatic structure, reflecting divergent biological roles.

2.5. N⁶-Azido-/Diazirine-Modified Lysines

- Examples : N⁶-((2-azidoethoxy)carbonyl)-L-lysine (AzK), N⁶-[[2-(3-Methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine (AbK).

- Function : Used in genetic code expansion for site-specific protein labeling via click chemistry or photo-crosslinking.

- Research Findings :

- Key Difference : These derivatives prioritize chemical reactivity (e.g., azide-alkyne cycloaddition) over therapeutic activity.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.